Spectroscopic Profile of Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate: A Technical Guide
Spectroscopic Profile of Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this molecule using ¹H and ¹³C NMR spectroscopy.
Introduction: The Significance of Spectroscopic Characterization
Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 36853-14-2) belongs to the dihydropyridine class of compounds, which are known for their diverse biological activities.[1] Accurate structural confirmation is the cornerstone of any chemical research, particularly in drug discovery, where precise knowledge of a molecule's architecture is paramount for understanding its mechanism of action and for the design of new, more effective therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of the molecular structure of organic compounds in solution.[2] This guide will delve into the predicted ¹H and ¹³C NMR spectral data for the title compound, offering a detailed interpretation based on established principles of NMR spectroscopy and data from structurally related molecules.
Predicted NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| NH | ~12.0 - 13.0 | br s | 1H | - |
| CH (on C5) | ~5.9 - 6.1 | s | 1H | - |
| O-CH₂ | ~4.2 - 4.3 | q | 2H | ~7.1 |
| CH₃ (on C2) | ~2.4 - 2.5 | s | 3H | - |
| CH₃ (on C4) | ~2.2 - 2.3 | s | 3H | - |
| O-CH₂-CH₃ | ~1.3 - 1.4 | t | 3H | ~7.1 |
Table 2: Predicted ¹³C NMR Data for Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (C6) | ~165 - 167 |
| C=O (ester) | ~168 - 170 |
| C4 | ~150 - 152 |
| C2 | ~148 - 150 |
| C5 | ~105 - 107 |
| C3 | ~102 - 104 |
| O-CH₂ | ~60 - 62 |
| CH₃ (on C2) | ~18 - 20 |
| CH₃ (on C4) | ~16 - 18 |
| O-CH₂-CH₃ | ~14 - 15 |
Spectral Interpretation and Structural Assignment
The predicted spectral data provides a clear fingerprint of the molecular structure. The interpretation of these signals is crucial for confirming the presence of key functional groups and the overall connectivity of the atoms.
¹H NMR Spectrum Analysis
The proton NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.
-
NH Proton: A broad singlet in the downfield region (~12.0 - 13.0 ppm) is characteristic of an N-H proton in a pyridone-like system, where it is often involved in hydrogen bonding.
-
Vinyl Proton (H5): A singlet at approximately 5.9 - 6.1 ppm is assigned to the proton at the C5 position. Its singlet nature indicates the absence of adjacent protons for coupling.
-
Ethyl Ester Protons: The ethyl group of the ester functionality will present as a quartet for the methylene protons (O-CH₂) around 4.2 - 4.3 ppm and a triplet for the methyl protons (O-CH₂-CH₃) around 1.3 - 1.4 ppm. The characteristic quartet and triplet pattern with a coupling constant of ~7.1 Hz is a definitive indicator of an ethyl group.
-
Methyl Protons: Two sharp singlets are predicted for the two methyl groups attached to the dihydropyridine ring. The methyl group at C2 is expected to be slightly more downfield (~2.4 - 2.5 ppm) compared to the methyl group at C4 (~2.2 - 2.3 ppm) due to the differing electronic environments.
¹³C NMR Spectrum Analysis
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
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Carbonyl Carbons: Two signals in the downfield region are assigned to the carbonyl carbons. The ester carbonyl (C=O) is typically found at a slightly lower field (~168 - 170 ppm) than the ring carbonyl (C6) at ~165 - 167 ppm.
-
Olefinic and Aromatic-like Carbons: The sp² hybridized carbons of the dihydropyridine ring (C2, C4, C5, and C3) are expected to resonate in the 102 - 152 ppm range. The carbons bearing the methyl groups (C2 and C4) will be further downfield.
-
Ethyl Ester Carbons: The methylene carbon (O-CH₂) of the ethyl group is predicted around 60 - 62 ppm, while the methyl carbon (O-CH₂-CH₃) will be in the upfield region at approximately 14 - 15 ppm.
-
Methyl Carbons: The two methyl carbons attached to the ring will appear as distinct signals in the upfield region, typically between 16 and 20 ppm.
Experimental Workflow for NMR Data Acquisition
To obtain high-quality NMR data for structural elucidation, a standardized and well-documented experimental protocol is essential.[6][7][8]
Sample Preparation
-
Compound Purity: Ensure the sample of Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.
NMR Instrument Parameters
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.
For ¹H NMR:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: An acquisition time of at least 2-4 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.
-
Number of Scans: The number of scans will depend on the sample concentration, but 16 to 64 scans are usually sufficient.
For ¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A spectral width of about 240 ppm, centered around 120 ppm, will cover the expected range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons to relax fully.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Data Processing and Reporting
Proper processing of the raw NMR data is critical for accurate interpretation.[7][9]
-
Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C NMR spectra.
When reporting the data, it is crucial to include all relevant experimental details as outlined in the ACS guidelines for NMR data.[8]
Visualizing Molecular Structure and NMR Workflow
Diagrams are invaluable tools for visualizing molecular structures and experimental processes.
Caption: Molecular structure of the title compound.
Caption: A streamlined workflow for NMR analysis.
Conclusion
This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate. By understanding the principles of NMR and following standardized experimental and data processing protocols, researchers can confidently elucidate the structure of this and other related organic molecules. The detailed interpretation of the predicted spectra, along with the provided workflows, serves as a valuable resource for scientists engaged in chemical synthesis and drug development.
References
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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(±)-Methyl and (±)-ethyl 4-(2,3-difluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
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Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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QMe14S: A Comprehensive and Efficient Spectral Data Set for Small Organic Molecules. (2025). ACS Publications. Retrieved January 23, 2026, from [Link]
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Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 23, 2026, from [Link]
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Supporting Information for: One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones catalyzed by a novel Brønsted acidic ionic liquid. (2019). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. (2007). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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